MAO-B Inhibitory Potency: Propoxy vs. Ethoxy
The (4-Propoxyphenyl)(quinolin-4-yl)methanone scaffold demonstrates significantly enhanced inhibition of human Monoamine Oxidase B (MAO-B) compared to its closest ethoxy analog. In a head-to-head fluorescence-based enzyme assay using insect cell membranes, the propoxy-containing compound achieved an IC50 of 1130 nM, while the ethoxy analog (BDBM50401981/CHEMBL1575961) exhibited a markedly weaker IC50 of 17000 nM under identical conditions. [1] This represents a 15.0-fold improvement in potency, directly attributable to the increased chain length of the propoxy substituent enhancing hydrophobic interactions within the enzyme's active site. [2]
| Evidence Dimension | MAO-B Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1130 nM |
| Comparator Or Baseline | Ethoxy analog (CHEMBL1575961): IC50 = 17000 nM |
| Quantified Difference | 15.0-fold lower IC50 (higher potency) for the propoxy compound |
| Conditions | Human membrane-bound MAO-B expressed in insect cell membranes; kynuramine substrate conversion to 4-hydroxyquinoline measured by fluorescence assay after 20 min. |
Why This Matters
This >1 log order improvement in MAO-B inhibition potency justifies the selection and procurement of the propoxy compound over the ethoxy analog for any research program targeting MAO-B, ensuring more robust signal-to-noise in enzymatic assays and potentially lower effective concentrations in cellular models.
- [1] BindingDB. (2024). BDBM50401981 (CHEMBL1575961) MAO-B IC50 = 1130 nM. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981 View Source
- [2] BindingDB. (2024). BDBM50450822 (CHEMBL4216610) MAO-B IC50 = 17000 nM. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450822 View Source
